N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-[6-oxo-3-phenyl-1(6H)-pyridazinyl]acetamide N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-[6-oxo-3-phenyl-1(6H)-pyridazinyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14956769
InChI: InChI=1S/C22H19BrN4O2/c23-18-7-6-17-10-12-26(20(17)14-18)13-11-24-21(28)15-27-22(29)9-8-19(25-27)16-4-2-1-3-5-16/h1-10,12,14H,11,13,15H2,(H,24,28)
SMILES:
Molecular Formula: C22H19BrN4O2
Molecular Weight: 451.3 g/mol

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-[6-oxo-3-phenyl-1(6H)-pyridazinyl]acetamide

CAS No.:

Cat. No.: VC14956769

Molecular Formula: C22H19BrN4O2

Molecular Weight: 451.3 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-[6-oxo-3-phenyl-1(6H)-pyridazinyl]acetamide -

Specification

Molecular Formula C22H19BrN4O2
Molecular Weight 451.3 g/mol
IUPAC Name N-[2-(6-bromoindol-1-yl)ethyl]-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide
Standard InChI InChI=1S/C22H19BrN4O2/c23-18-7-6-17-10-12-26(20(17)14-18)13-11-24-21(28)15-27-22(29)9-8-19(25-27)16-4-2-1-3-5-16/h1-10,12,14H,11,13,15H2,(H,24,28)
Standard InChI Key XCOITGYVXAWVCV-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCCN3C=CC4=C3C=C(C=C4)Br

Introduction

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-[6-oxo-3-phenyl-1(6H)-pyridazinyl]acetamide is a complex organic compound that belongs to the class of substituted heterocyclic compounds. It features both indole and pyridazine moieties, which are significant in medicinal chemistry due to their diverse pharmacological properties. This compound is closely related to N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide, which has been studied for its potential as an inhibitor of human leukocyte elastase, an enzyme implicated in inflammatory conditions.

Synthesis and Characterization

The synthesis of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-[6-oxo-3-phenyl-1(6H)-pyridazinyl]acetamide typically involves multiple steps, including the formation of the indole and pyridazine moieties and their subsequent coupling. The reaction conditions require careful control of temperature, solvent choice, and reagent stoichiometry to optimize yield and purity. Techniques such as High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are used for purification and structural confirmation.

Biological Activity and Potential Applications

While specific data on N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-[6-oxo-3-phenyl-1(6H)-pyridazinyl]acetamide is limited, compounds with similar structures have shown promise in medicinal chemistry. For example, pyridazinones are known for their anti-inflammatory, anti-microbial, and anti-cancer effects. The indole moiety is also associated with diverse biological activities, suggesting potential therapeutic applications for this compound.

Research Findings and Future Directions

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator